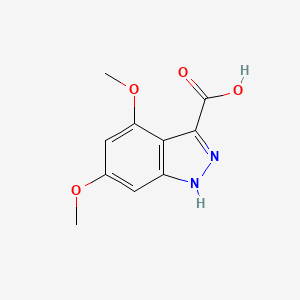

4,6-Dimethoxy-1H-indazole-3-carboxylic acid

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader exploration of indazole derivatives that gained momentum in the late 20th century. While indazole itself was first synthesized by Emil Fischer in 1883, the systematic investigation of substituted indazole derivatives began much later as researchers recognized their potential pharmaceutical applications. The specific compound this compound, assigned Chemical Abstracts Service number 885520-36-5, represents a more recent addition to the indazole family, developed through systematic structural modifications aimed at exploring the effects of methoxy substitution patterns on the indazole scaffold.

The historical development of this compound can be traced through the evolution of synthetic methodologies for indazole derivatives. Early synthetic approaches to indazole compounds were limited by available reagents and methodologies, but advances in organic synthesis throughout the 20th century enabled chemists to explore more complex substitution patterns. The introduction of methoxy groups at specific positions on the indazole ring represents a deliberate strategy to modify the electronic and steric properties of the parent heterocycle. Research into carboxylic acid-functionalized indazoles gained particular attention as scientists recognized the importance of carboxyl groups in enhancing solubility and providing sites for further chemical modification.

The compound's emergence in chemical literature reflects the broader trend toward systematic exploration of heterocyclic scaffolds with potential pharmaceutical applications. Documentation of this compound in various chemical databases and supplier catalogs indicates its recognition as a compound of research interest, though specific details regarding its initial synthesis and characterization remain distributed across specialized literature. The assignment of its systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, reflecting the precise positioning of functional groups within the indazole framework.

Classification within Indazole Derivatives

This compound belongs to the broader class of substituted indazole derivatives, specifically characterized as a 1H-indazole tautomer with disubstituted methoxy groups and a carboxylic acid functional group. Within the taxonomic framework of heterocyclic compounds, this molecule represents a bicyclic nitrogen-containing heterocycle composed of a fused benzene and pyrazole ring system. The compound's classification is further refined by its specific substitution pattern, placing it among the disubstituted indazole carboxylic acids, a subgroup that has shown particular promise in medicinal chemistry applications.

Table 1: Chemical Classification and Properties of this compound

The structural classification of this compound places it within the 1H-indazole tautomeric form, which is thermodynamically more stable than its 2H-counterpart. This tautomeric preference influences the compound's chemical behavior and potential interactions with biological targets. The presence of methoxy substituents at positions 4 and 6 creates a specific electronic environment that distinguishes this derivative from other indazole compounds. Research has shown that methoxy substitution patterns significantly influence the pharmacological properties of indazole derivatives, making this particular substitution pattern of considerable interest.

Within the broader context of nitrogen-containing heterocycles, this compound represents an important example of how strategic substitution can modify the properties of a heterocyclic scaffold. The carboxylic acid functionality at position 3 provides both acidity and potential for hydrogen bonding, characteristics that are often crucial for biological activity. Comparative analysis with other indazole derivatives reveals that the specific combination of methoxy groups and carboxylic acid functionality creates a unique chemical profile that sets this compound apart from simpler indazole structures.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of how systematic structural modification can yield compounds with enhanced characteristics. Research into indazole derivatives has revealed that these compounds possess diverse pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus properties. The specific substitution pattern found in this compound provides researchers with opportunities to investigate how methoxy substitution influences these biological activities.

Current research methodologies in heterocyclic chemistry emphasize the importance of structure-activity relationships, and this compound serves as a valuable model compound for such studies. The presence of two methoxy groups at positions 4 and 6 creates opportunities to examine how electron-donating substituents affect the reactivity and biological properties of the indazole core. Additionally, the carboxylic acid group provides a site for further chemical modification, enabling researchers to prepare derivatives and conjugates for various applications.

Table 2: Research Applications and Synthetic Significance

| Research Area | Application | Significance |

|---|---|---|

| Structure-Activity Relationship Studies | Model compound for methoxy substitution effects | Provides insights into electronic influence of substituents |

| Synthetic Methodology Development | Starting material for derivative preparation | Demonstrates versatility of indazole scaffold modification |

| Pharmaceutical Chemistry | Building block for drug development | Represents optimized substitution pattern for biological activity |

| Chemical Biology | Probe compound for target identification | Enables investigation of indazole-protein interactions |

The compound's significance in contemporary heterocyclic chemistry research is further highlighted by its potential applications in drug discovery programs. Modern pharmaceutical research increasingly relies on heterocyclic compounds as starting points for drug development, and indazole derivatives have proven particularly valuable in this context. The specific structural features of this compound, including its substitution pattern and functional group placement, make it an attractive candidate for further development and optimization in medicinal chemistry programs.

Recent advances in synthetic methodology have enabled more efficient preparation of complex indazole derivatives, and this compound benefits from these improved synthetic approaches. The availability of this compound through commercial suppliers indicates its recognized value in research applications and its potential for future development. As heterocyclic chemistry continues to evolve, compounds like this compound serve as important examples of how systematic structural modification can yield molecules with enhanced properties and expanded application potential.

Properties

IUPAC Name |

4,6-dimethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMWHRPYMZVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646224 | |

| Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-36-5 | |

| Record name | 4,6-Dimethoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Based Cyclization

A highly efficient and mild method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives through diazotization reactions. This method is characterized by:

- Use of diazotization reagents under mild conditions.

- Rapid reaction rates and high yields.

- Wide substrate scope, allowing for various substitutions including methoxy groups at the 4 and 6 positions.

- The key intermediate is a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring.

This approach was demonstrated to successfully synthesize 1H-indazole-3-carboxylic acid derivatives, including those with methoxy substitutions, with yields ranging from 46% to 60% for related drugs such as granisetron and lonidamine.

Oxidative C–H Amination via Silver(I) Mediation

Another innovative method involves silver(I)-mediated intramolecular oxidative C–H amination, which constructs the 1H-indazole core efficiently. Key features include:

- Use of silver(I) salts (e.g., AgNTf2) and copper(II) acetate as co-catalysts.

- Reaction performed in 1,2-dichloroethane at 80 °C for 24 hours.

- Applicable to substrates bearing various functional groups, including methoxy substituents.

- The mechanism involves outer-sphere electron transfer facilitating C–N bond formation.

This method provides a versatile route to substituted indazoles, including 4,6-dimethoxy derivatives, with good selectivity and functional group tolerance.

Functional Group Transformations on 5,6-Dimethoxy-Indazole-3-Carboxylic Acid

The preparation of 4,6-dimethoxy-1H-indazole-3-carboxylic acid can also be achieved by starting from 5,6-dimethoxy-indazole-3-carboxylic acid derivatives, which are synthesized via:

- Conversion of 4-amino-veratrol to 3,4-dimethoxy-2-hydroximino-acetanilide using the Sandmeyer reaction.

- Cyclization under acidic conditions (sulfuric, phosphoric, or polyphosphoric acid) to form 5,6-dimethoxy-isatine.

- Subsequent treatment with alkali, nitrous acid, and reduction (e.g., stannous chloride) to yield 5,6-dimethoxy-indazole-3-carboxylic acid.

This compound can be further converted into amides or esters by reaction with amines or alcohols, often facilitated by carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in solvents like ethyl acetate, pyridine, or dioxane. The reactions can be performed at room temperature or with heating depending on the presence of coupling agents.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4,6-Dimethoxy-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia. Compounds derived from this indazole derivative have been shown to act as agonists or partial agonists of nicotinic acetylcholine receptors, which are critical in the treatment of various psychiatric conditions .

Case Study: Nicotinic Receptor Agonists

Research indicates that derivatives of indazole-3-carboxylic acid are being explored for their therapeutic potential in conditions associated with defective nicotinic receptors. For instance, N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide has been identified as a promising candidate for treating Alzheimer's disease due to its selective action on nicotinic receptors .

Biochemical Research

Investigating Enzyme Mechanisms

In biochemical studies, this compound is utilized to investigate the mechanisms of action of various enzymes and receptors. This research aids scientists in understanding complex biochemical pathways and the interactions between different biological molecules .

Material Science

Advanced Material Development

The unique chemical properties of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its structural features enable it to participate in reactions that can lead to novel material properties suitable for various applications in industry .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is being explored for its role in formulating agrochemicals aimed at pest control and crop protection. By enhancing the efficacy of these chemicals, this compound contributes to improved agricultural productivity and sustainability .

Analytical Chemistry

Standardization in Analytical Methods

this compound is employed as a standard in analytical chemistry to ensure accuracy and reliability in quantitative analyses of related compounds. Its consistent performance allows researchers to calibrate instruments and validate methods effectively .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis targeting neurological disorders | Agonists for nicotinic receptors |

| Biochemical Research | Investigating enzyme mechanisms | Understanding biochemical pathways |

| Material Science | Development of advanced materials like polymers and coatings | Novel material properties |

| Agricultural Chemistry | Formulation of agrochemicals for pest control | Enhancing crop protection |

| Analytical Chemistry | Employed as a standard in analytical methods | Calibration and validation in quantitative analyses |

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4,6-dimethoxy-1H-indazole-3-carboxylic acid and related compounds:

Key Observations:

- Core Structure: The indazole core distinguishes the target compound from indenopyrazole (additional fused ring) and isoquinoline (different bicyclic system).

- Substituent Positioning: Methoxy groups at 4,6 (target) vs. 6,7 (indenopyrazole, isoquinoline) alter electronic distribution and steric interactions. The 3-carboxylic acid is conserved across analogs but varies in acidity depending on neighboring groups .

- Functional Groups: Methyl or ethyl esters (e.g., in isoquinoline derivatives) increase lipophilicity compared to free carboxylic acids, affecting bioavailability .

Physicochemical Properties

Key Observations:

- The target compound’s higher logP compared to tetrahydroindazole derivatives reflects increased lipophilicity from methoxy groups.

Biological Activity

4,6-Dimethoxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.2 g/mol. The compound features an indazole core characterized by two nitrogen atoms within a five-membered aromatic ring, with methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 3 position. This unique structure contributes to its chemical reactivity and biological activities.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that this compound shows notable antimicrobial effects against various pathogens.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific viral targets remain to be fully elucidated.

- Anticancer Effects : The compound has been evaluated for its anticancer activity against several human cancer cell lines. For example, it demonstrated significant cytotoxicity with IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and cellular signaling pathways through binding to various proteins or receptors. This modulation can lead to inhibition of tumor growth or enhancement of apoptotic pathways in cancer cells .

Case Studies

-

Anticancer Efficacy :

- A study assessed the compound's effects on multiple cancer cell lines, revealing IC50 values as follows:

Cell Line IC50 (µM) MCF-7 (Breast) 0.28 A549 (Lung) 0.48 HCT116 (Colon) 0.16

- A study assessed the compound's effects on multiple cancer cell lines, revealing IC50 values as follows:

-

Antimicrobial Activity :

- In vitro tests showed that this compound inhibited the growth of various bacterial strains, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H10N2O4 | Two methoxy groups at positions 4 and 6 |

| Indazole-3-carboxylic acid | C9H8N2O2 | Lacks methoxy groups |

| 5-Methoxy-1H-indazole-3-carboxylic acid | C9H9N2O4 | One methoxy group |

This table illustrates how variations in functional groups influence the biological activity and properties of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4,6-Dimethoxy-1H-indazole-3-carboxylic acid?

- Methodological Answer : A reflux-based approach using acetic acid as the solvent and sodium acetate as a catalyst is effective. For example, similar indazole-carboxylic acid derivatives are synthesized by refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid for 2.5–3 hours, followed by precipitation and recrystallization from acetic acid or DMF/acetic acid mixtures . Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) to minimize unreacted starting material.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze methoxy (δ ~3.8–4.0 ppm for OCH₃) and carboxylic acid (δ ~12–13 ppm for COOH) proton signals. Compare with computational predictions using SMILES/InChI data (e.g.,

InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14)). - Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 238.2 for C₁₀H₁₀N₂O₄).

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use a DMF/acetic acid mixture (e.g., 1:3 ratio) to enhance crystal formation, as demonstrated for structurally related indazole-carboxylic acids . Alternatively, ethanol/water mixtures may improve yield if solubility permits.

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO or DMF (≤5% v/v) to pre-dissolve the compound before diluting into aqueous buffers.

- Derivatization : Convert the carboxylic acid group to a more soluble salt (e.g., sodium or ammonium salt) via neutralization with NaOH or NH₄OH.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What analytical strategies resolve conflicting NMR data in substituted indazole-carboxylic acid derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating protons with adjacent carbons. For example, HMBC can confirm coupling between the indazole NH and C3-carboxylic acid .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts for ambiguous signals.

Q. How can reaction byproducts during synthesis be identified and minimized?

- Methodological Answer :

- HPLC/LC-MS : Monitor reaction progress and detect byproducts (e.g., unreacted 3-formyl intermediates or dimerized species). Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) .

- Optimization : Reduce byproduct formation by controlling reaction temperature (80–90°C) and limiting excess reagents.

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during methoxy group introduction to prevent side reactions .

- Catalysis : Use Pd-based catalysts for coupling reactions involving the indazole core, as shown in analogous heterocyclic systems .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.